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Abstract
XST-14 is a potent and highly selective, competitive inhibitor of Unc-51 like autophagy

activating kinase 1 (ULK1), a crucial initiator of the autophagy pathway. With a chemical

formula of C16H21NO4 and the IUPAC name methyl 4,6-diisopropoxy-1H-indole-2-carboxylate,

XST-14 has emerged as a significant chemical probe for studying the role of ULK1 in cellular

processes and as a potential therapeutic agent, particularly in the context of hepatocellular

carcinoma (HCC). This document provides a comprehensive overview of the chemical

properties, structure, and biological activity of XST-14, including detailed experimental

protocols and a visualization of its mechanism of action within the ULK1 signaling pathway.

Chemical Properties and Structure
XST-14 is an indole-based small molecule. Its core structure is a methyl indole-2-carboxylate,

substituted with two isopropoxy groups at the 4 and 6 positions of the indole ring.
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Property Value Reference

IUPAC Name
methyl 4,6-diisopropoxy-1H-

indole-2-carboxylate
[1]

CAS Number 2607143-50-8 [1][2][3]

Chemical Formula C16H21NO4 [1][4][5]

Molecular Weight 291.34 g/mol

InChI Key
ZNFMBFABCSHXPM-

UHFFFAOYSA-N
[1]

Biological Activity and Quantitative Data
XST-14 functions as a potent inhibitor of ULK1 kinase activity. This inhibition disrupts the

initiation of the autophagy cascade, leading to the induction of apoptosis in cancer cells,

particularly in hepatocellular carcinoma.

Table 2.1: In Vitro Kinase Inhibitory Activity of XST-14
Target Kinase IC50 (nM) Reference

ULK1 26.6 [2][5]

ULK2 70.9 [2]

CAMK2A 66.3 [2]

ACVR1/ALK2 183.8 [2]

MAPK14/p38 alpha 283.9 [2]

MAP2K1/MEK1 721.8 [2]

TGFBR2 809.3 [2]

Table 2.2: In Vitro Cellular Activity of XST-14 in
Hepatocellular Carcinoma (HCC) Cells
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Cell Line Assay
Concentrati
on

Duration Effect Reference

HepG2,

Primary

Human HCC

Apoptosis

Induction
5 µM 24 h

Induces

apoptosis
[2]

CHO (stably

expressing

GFP-LC3)

Autophagy

Inhibition
5 µM 12 h

Strongly

inhibits the

conversion of

LC3-I to LC3-

II

[2]

HepG2
Autophagy

Inhibition
5 µM 12 h

Inhibits

Ser249

phosphorylati

on of PIK3C3

and Ser15

phosphorylati

on of BECN1

[2]

HCC Cells
Cell

Proliferation
20-80 µM 24 h

Decreases

cell

proliferation

activity

[2]

Table 2.3: In Vivo Efficacy and Pharmacokinetics of XST-
14 in a Nude Mouse Xenograft Model of HCC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://bio-protocol.org/exchange/minidetail?id=3436931&type=30
https://bio-protocol.org/exchange/minidetail?id=3436931&type=30
https://bio-protocol.org/exchange/minidetail?id=3436931&type=30
https://bio-protocol.org/exchange/minidetail?id=3436931&type=30
https://www.benchchem.com/product/b8146248?utm_src=pdf-body
https://www.benchchem.com/product/b8146248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Dosage
Route of
Administrat
ion

Duration Effect Reference

Anti-tumor

Efficacy

15, 30

mg/kg/day

Intraperitonea

l (IP)

4 consecutive

weeks

Decreased

tumor

weights and

suppressed

tumor growth

[2]

Pharmacokin

etics (T1/2)
2 mg/kg

Intravenous

(IV)
- 2.31 hours [2]

Pharmacokin

etics (T1/2)
10 mg/kg

Intraperitonea

l (IP)
- 2.69 hours [2]

Signaling Pathway and Mechanism of Action
XST-14 exerts its biological effects by directly inhibiting the kinase activity of ULK1. ULK1 is a

central component of the autophagy initiation complex. Under nutrient-rich conditions,

mTORC1 phosphorylates and inactivates ULK1. Upon nutrient starvation or mTORC1

inhibition, ULK1 is dephosphorylated and activated, in part through phosphorylation by AMPK.

Activated ULK1 then phosphorylates downstream components of the autophagy machinery,

including ATG13, FIP200, and Beclin-1 (BECN1), leading to the formation of the phagophore.

By inhibiting ULK1, XST-14 blocks these downstream phosphorylation events, thereby

preventing the initiation of autophagy. This can lead to the accumulation of cellular stress and

the induction of apoptosis in cancer cells that rely on autophagy for survival.
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ULK1 Signaling Pathway and Inhibition by XST-14
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Caption: ULK1 signaling pathway and the inhibitory action of XST-14.
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Experimental Protocols
The following are generalized protocols for the key experiments cited in the characterization of

XST-14. For precise details, it is recommended to consult the primary literature, particularly Si-

Tu Xue, et al. Autophagy. 2020 Oct;16(10):1823-1837.

Synthesis of XST-14 (methyl 4,6-diisopropoxy-1H-indole-
2-carboxylate)
A detailed, step-by-step synthesis protocol for XST-14 is not publicly available. The compound

was identified through a structure-based virtual docking screen of 3428 compounds. However,

a plausible synthetic route can be conceptualized based on established methods for the

synthesis of indole-2-carboxylates.
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Conceptual Synthesis Workflow for XST-14

Starting Material
(e.g., substituted aniline)

Cyclization Reaction
(e.g., Fischer indole synthesis)

Introduction of Isopropoxy Groups
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Purification
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XST-14

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of XST-14.

In Vitro ULK1 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of XST-14 against

ULK1 kinase.

Reagents and Materials:

Recombinant human ULK1 enzyme.
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Myelin basic protein (MBP) as a substrate.

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based detection kits).

XST-14 dissolved in DMSO.

96-well plates.

Scintillation counter or luminescence plate reader.

Procedure:

1. Prepare serial dilutions of XST-14 in DMSO and then in kinase assay buffer.

2. In a 96-well plate, add the diluted XST-14 or DMSO (vehicle control) to the appropriate

wells.

3. Add the ULK1 enzyme and MBP substrate to each well and incubate for a short period

(e.g., 10 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

6. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a

phosphocellulose membrane).

7. Quantify the phosphorylation of MBP. For radiolabeled assays, this involves washing the

membrane and measuring radioactivity using a scintillation counter. For luminescence-

based assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure the

amount of ADP produced.

8. Calculate the percentage of inhibition for each XST-14 concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
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This protocol describes how to assess the effect of XST-14 on the viability of hepatocellular

carcinoma cells (e.g., HepG2).

Reagents and Materials:

HepG2 cells.

Complete cell culture medium (e.g., DMEM with 10% FBS).

XST-14 dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

96-well cell culture plates.

Microplate reader.

Procedure:

1. Seed HepG2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

2. Treat the cells with various concentrations of XST-14 (and a DMSO vehicle control) and

incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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This protocol details a method to quantify apoptosis in HCC cells treated with XST-14 using

flow cytometry.

Reagents and Materials:

HCC cells (e.g., HepG2).

XST-14 dissolved in DMSO.

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

Binding buffer.

Flow cytometer.

Procedure:

1. Seed HCC cells and treat with XST-14 (e.g., 5 µM) or DMSO for 24 hours.

2. Harvest the cells (including any floating cells in the medium) by trypsinization and

centrifugation.

3. Wash the cells with cold PBS.

4. Resuspend the cells in binding buffer.

5. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

protocol.

6. Incubate the cells in the dark at room temperature for 15 minutes.

7. Analyze the stained cells by flow cytometry.

8. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Mouse Model
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This protocol outlines the establishment of a subcutaneous HCC xenograft model in nude mice

to evaluate the anti-tumor efficacy of XST-14.

Animals and Cell Line:

Athymic nude mice (e.g., BALB/c nude).

HCC cell line (e.g., HepG2).

Procedure:

1. Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in a mixture of

medium and Matrigel) into the flank of each mouse.

2. Monitor the mice for tumor growth.

3. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

4. Administer XST-14 (e.g., 15 or 30 mg/kg/day) or vehicle (control) via intraperitoneal

injection daily for a specified duration (e.g., 4 weeks).

5. Measure tumor volume with calipers regularly (e.g., every 2-3 days).

6. Monitor the body weight and overall health of the mice throughout the study.

7. At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., histology, western blotting).

Conclusion
XST-14 is a valuable research tool for elucidating the role of ULK1-mediated autophagy in both

normal physiology and disease states. Its potent and selective inhibition of ULK1, coupled with

its demonstrated anti-tumor effects in hepatocellular carcinoma models, highlights its potential

as a lead compound for the development of novel cancer therapeutics. Further investigation

into its synthesis, optimization of its pharmacokinetic properties, and evaluation in a broader

range of cancer models are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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